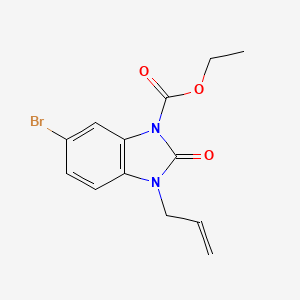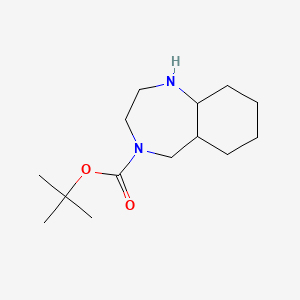
5-bromo-2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-bromo-2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide" is a chemically synthesized molecule that likely belongs to the class of benzenesulfonamides. This class of compounds has been studied for various biological activities, including their potential as carbonic anhydrase inhibitors and their cytotoxic properties against tumor cells. For instance, a series of new benzenesulfonamides with substitutions at the phenyl ring have been synthesized and evaluated for their anti-tumor activities and enzyme inhibition capabilities .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the formation of key intermediates from substituted benzaldehydes, followed by reactions with hydrazinobenzenesulfonamide to yield the final sulfonamide compounds . Although the specific synthesis route for the compound is not detailed in the provided papers, it can be inferred that a similar synthetic strategy may be employed, involving the introduction of substituents such as bromine, ethoxy, and fluorophenyl groups to the benzenesulfonamide core.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The crystal structure of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, reveals π-π interactions and hydrogen-bonding interactions that contribute to the formation of a three-dimensional network in the crystal lattice . These interactions are crucial for the stability and packing of the molecules in the solid state.
Chemical Reactions Analysis
Benzenesulfonamides can undergo a variety of chemical reactions, depending on the nature of the substituents present on the benzene ring. The reactivity of these compounds is influenced by the electron-withdrawing or electron-donating effects of the substituents, which can affect the nucleophilicity of the sulfonamide nitrogen and the overall chemical stability of the molecule. The specific chemical reactions that "5-bromo-2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide" may undergo are not described in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and stability, are determined by the nature of the substituents on the benzene ring and the overall molecular structure. The presence of polar groups like sulfonamide can enhance the solubility in polar solvents, while the introduction of bulky or hydrophobic groups can affect the compound's solubility in non-polar solvents. The compound's crystal structure, as seen in related benzenesulfonamides, suggests that intermolecular interactions play a significant role in determining its physical properties .
科学的研究の応用
Pharmacokinetic Properties and Metabolic Pathways
Research on similar sulfonamide compounds has highlighted their pharmacokinetic properties and metabolic pathways, which are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds. For instance, studies have developed sensitive methods for determining the concentrations of similar compounds and their metabolites in plasma and tissues, which are essential for pharmacokinetic studies. These methods facilitate the understanding of how such compounds are processed in the body and their potential bioavailability and therapeutic efficacy N. Ohashi, S. Nakamura, M. Yoshikawa, 1999.
Mechanisms of Action
Understanding the mechanisms of action of these compounds is pivotal for their scientific research applications. Studies have investigated their role as antagonists for specific receptors, such as endothelin receptors, highlighting their potential therapeutic applications in treating conditions like subarachnoid hemorrhage-induced cerebral vasospasm M. Zuccarello, G. B. Soattin, A. Lewis, V. Breu, H. Hallak, R. Rapoport, 1996. These insights are crucial for directing future research towards therapeutic areas where these compounds could be most beneficial.
Potential Therapeutic Applications
Research has also explored the potential therapeutic applications of similar sulfonamide compounds, particularly in the context of neuropsychopharmacology and the treatment of CNS disorders. For example, the role of orexin-1 receptor mechanisms in compulsive food consumption and binge eating models has been examined, suggesting potential applications in treating eating disorders L. Piccoli, M. M. Bonaventura, C. Cifani, Vivian J. A. Costantini, M. Massagrande, D. Montanari, Prisca Martinelli, M. Antolini, R. Ciccocioppo, M. Massi, E. Merlo-Pich, R. Fabio, M. Corsi, 2012. This highlights the versatility of sulfonamide compounds in addressing a range of health issues beyond their traditional applications.
特性
IUPAC Name |
5-bromo-2-ethoxy-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrFN3O4S/c1-2-28-18-9-5-15(21)13-19(18)30(26,27)23-11-12-29-20-10-8-17(24-25-20)14-3-6-16(22)7-4-14/h3-10,13,23H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPISDANPIFDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-((4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B3019848.png)
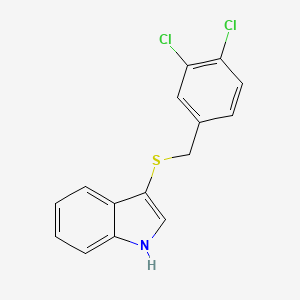

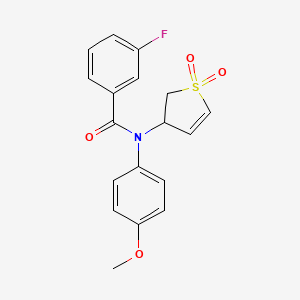
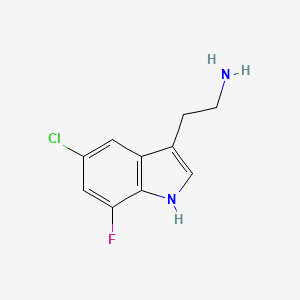
![3-chloro-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B3019856.png)
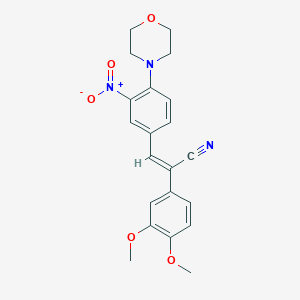

![3-[(3-Chlorophenyl)methyl]piperidin-2-one](/img/structure/B3019861.png)
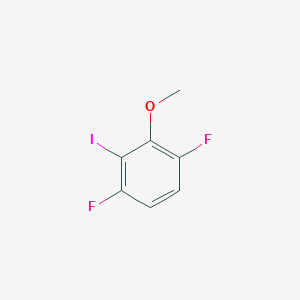
![5-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B3019865.png)
